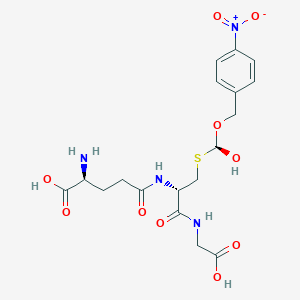
(1S,3R)-3-butylthiolane 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-3-butylthiolane 1-oxide is an organic compound belonging to the class of thiolane oxides. Thiolane oxides are sulfur-containing heterocycles that have garnered interest due to their unique chemical properties and potential applications in various fields. The compound’s structure consists of a thiolane ring with a butyl group attached at the third position and an oxygen atom bonded to the sulfur atom, forming a sulfoxide.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-butylthiolane 1-oxide typically involves the oxidation of the corresponding thiolane derivative. One common method is the oxidation of (1S,3R)-3-butylthiolane using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems, such as transition metal catalysts, can also be employed to improve the reaction rate and selectivity. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for achieving high yields and purity in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced back to the corresponding thiolane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the sulfoxide oxygen, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like
特性
分子式 |
C8H16OS |
|---|---|
分子量 |
160.28 g/mol |
IUPAC名 |
(1S,3R)-3-butylthiolane 1-oxide |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3/t8-,10+/m1/s1 |
InChIキー |
QVVQIIIFHZDBDL-SCZZXKLOSA-N |
異性体SMILES |
CCCC[C@@H]1CC[S@](=O)C1 |
正規SMILES |
CCCCC1CCS(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


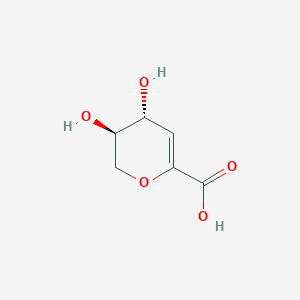
![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)
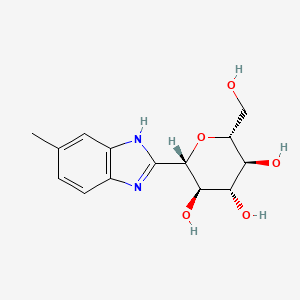

![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)
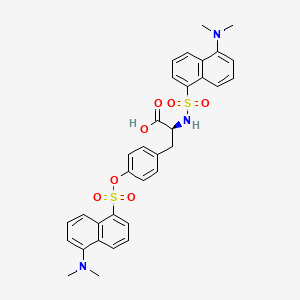
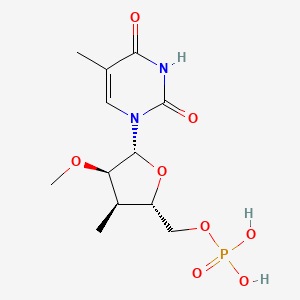
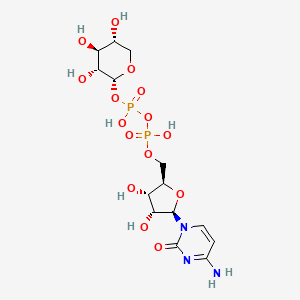
![(2R,3S,4R,5R,6S)-2-[(S)-amino(hydroxy)methyl]-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777689.png)
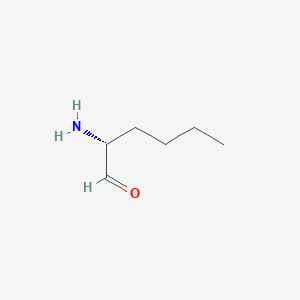
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)
